molecular formula C12H10N2O3 B11677234 N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11677234
M. Wt: 230.22 g/mol
InChI Key: FRGIBITUESJKJS-MDWZMJQESA-N
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Description

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide (hereafter referred to as L1) is a Schiff base synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde (iso-vanillin) with furan-2-carbohydrazide in methanol under reflux, catalyzed by glacial acetic acid . The product is a pale yellow solid with a melting point of 183°C. Its structure is confirmed by IR spectroscopy, showing characteristic peaks for O–H (3473 cm⁻¹), N–H (3202 cm⁻¹), C=O (1664 cm⁻¹), and C=N (1629 cm⁻¹) bonds . L1 is primarily used as a ligand for forming Co(II) and Cd(II) complexes, which are studied for their structural and biological properties .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)8-13-14-12(16)11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+

InChI Key

FRGIBITUESJKJS-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide and its derivatives have a variety of applications, as shown through scientific research.

Synthesis and Structure
N′-[(E)-(3-Bromo-5-chloro-2-hydroxybenzylidene]furan-2-carbohydrazide can be synthesized through Schiff-base condensation of furan-2-carbohydrazide and 3-bromo-5-chlorosalicylaldehyde . Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of the compound in DMF at room temperature . The furan ring in the compound has a dihedral angle of 17.2 (2)° with the six-membered ring. An intramolecular O–H⋯N hydrogen bond stabilizes the molecular conformation .

Applications
Heterocyclic carbohydrazides and their metal chelates have applications in molecular sensing . Hydrazones derived from isoniazid may be used as antitubercular agents and are less toxic than isoniazid .
Certain derivatives of furanyl derivatives were shown to have biological activity against M. tuberculosis H37Rv . For example, (E)-N'-(2-Hydroxy-3-methoxybenzylidene)furan-2-carbohydrazide displayed anti-tubercular activity . ChemDiv offers this compound as a screening compound .

Anti-inflammatory Activity of Benzophenones
Benzophenone derivatives have demonstrated anti-inflammatory activity . For example, benzophenones containing a chloro moiety at the meta position showed effective anti-inflammatory and ulcerogenic activity as compared to reference NSAIDs . Benzophenone N-ethyl piperidine ether analogues have also shown anti-inflammatory activities .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide primarily involves its ability to form stable complexes with metal ions. This complexation can alter the electronic properties of the

Biological Activity

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide, a compound belonging to the class of hydrazides, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction between furan-2-carboxylic acid hydrazide and an appropriate aldehyde. The general reaction can be represented as follows:

Furan 2 carboxylic acid hydrazide+AldehydeN E 3 hydroxyphenyl methylidene furan 2 carbohydrazide\text{Furan 2 carboxylic acid hydrazide}+\text{Aldehyde}\rightarrow \text{N E 3 hydroxyphenyl methylidene furan 2 carbohydrazide}

This method allows for the introduction of various substituents on the phenyl ring, which can influence the biological activity of the resulting compounds.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that the compound exhibits significant activity against Mycobacterium tuberculosis , with a minimum inhibitory concentration (MIC) reported at 2 µg/ml, making it one of the more potent derivatives in its class .

Table 1: Antimicrobial Activity of this compound

CompoundBacterial StrainMIC (µg/ml)
This compoundM. tuberculosis2
Other derivativesVarious4 - 250

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism is thought to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Anticancer Properties

The compound's anticancer activity has been assessed against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition concentrations (IC50) were found to be promising, with values around 49.85 μM for MCF-7 cells, indicating moderate efficacy .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-749.85
NCI-H46042.30

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of electron-donating groups such as hydroxyl (-OH) enhances its antimicrobial and anticancer activities by improving solubility and bioavailability. Conversely, electron-withdrawing groups may diminish these effects.

Key Findings from SAR Studies:

  • Hydroxyl Group: Enhances solubility and increases biological activity.
  • Aromatic Substituents: Influence interaction with biological targets, affecting potency.
  • Furan Ring: Contributes to the overall stability and reactivity of the compound.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Tuberculosis: A study demonstrated that derivatives of furan-based hydrazides exhibited significant antitubercular activity in vitro against drug-resistant strains, suggesting a potential role in treating multidrug-resistant tuberculosis .
  • Anti-cancer Research: In vitro studies showed that modifications to the furan ring resulted in enhanced cytotoxicity against cancer cell lines, indicating that further optimization could lead to more effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Analogue: N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2)

Structural Difference : L2 replaces the furan ring in L1 with a thiophene moiety.
Synthesis : Derived from thiophene-2-carbohydrazide and iso-vanillin under similar conditions .
Impact :

Nitrofuran Derivative: N'-[(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide (CM4)

Structural Difference : Incorporates a nitro group at the 5-position of the furan ring.
Synthesis : Derived from 5-nitrofuran-2-carbaldehyde and furan-2-carbohydrazide .
Impact :

  • Bioactivity : The nitro group enhances antimicrobial activity by interfering with bacterial enzyme systems, as seen in nitrofuran derivatives like furazolidone .

Substituted Benzylidene Derivatives

a) N′-[(E)-(2-methoxyphenyl)methylene]furan-2-carbohydrazide

Structural Difference : Methoxy group at the 2-position of the phenyl ring instead of 3-hydroxyphenyl.
Impact :

  • Solubility : Increased hydrophobicity due to the methoxy group may reduce aqueous solubility compared to L1 .
  • Coordination Chemistry : Altered steric and electronic effects could influence metal-binding selectivity .
b) N′-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Structural Difference : Bromine substituent at the 5-position of the phenyl ring.
Impact :

  • Electronic Effects : Bromine’s electron-withdrawing nature may strengthen the C=N bond, increasing stability .
  • Biological Activity : Halogenation often enhances anticancer or antimicrobial potency, but specific data for this compound is lacking .

Pyrazole-Containing Analogues

Example : N′-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide .
Structural Difference : Incorporates a pyrazole ring instead of a simple hydrazide.
Impact :

  • Metal Coordination : Pyrazole’s nitrogen atoms provide additional binding sites, enabling polynuclear complex formation (e.g., binuclear Cu(II) complexes) .

Q & A

Basic Research Questions

Q. How is N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide synthesized, and what characterization methods validate its structural integrity?

  • Synthesis : The compound is typically synthesized via a condensation reaction between furan-2-carbohydrazide and 3-hydroxybenzaldehyde under reflux conditions in methanol. The reaction is monitored by TLC, and the product is purified via recrystallization .
  • Characterization :

  • Spectroscopy : IR spectroscopy confirms the presence of C=O (1660–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches. ¹H NMR analysis identifies aromatic protons (δ 6.8–7.5 ppm) and hydrazide NH signals (δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Bond lengths (e.g., C5–N1 = 1.276 Å, N2–C6 = 1.346 Å) and dihedral angles (14.7° between aromatic rings) confirm the E-configuration and planar geometry .

Q. What spectroscopic techniques are critical for distinguishing the E-isomer from potential Z-isomers?

  • ¹H NMR : The E-isomer exhibits a downfield-shifted hydrazide NH proton (δ ~11.5 ppm) due to intramolecular hydrogen bonding with the phenolic –OH group.
  • IR Spectroscopy : The absence of a free –OH stretch (3600–3650 cm⁻¹) and presence of a broad band at ~3200 cm⁻¹ indicate hydrogen bonding, characteristic of the E-configuration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in bond order and molecular conformation?

  • Key Parameters :

  • Bond Lengths : C=N bonds (1.27–1.30 Å) and C–N single bonds (1.45–1.50 Å) differentiate between imine and amine groups.
  • Hydrogen Bonding : Intermolecular O–H···O (2.70–2.85 Å) and C–H···π interactions stabilize the crystal lattice .
    • Software Tools : Olex2 or SHELX refine diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to generate ORTEP diagrams and packing diagrams .

Q. What reaction pathways are feasible for modifying the hydrazide moiety, and how do reaction conditions influence product selectivity?

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the furan ring to maleic acid derivatives.
  • Reduction : NaBH₄ selectively reduces the C=N bond to a C–N single bond, yielding a secondary amine .
  • Substitution : Electrophilic aromatic substitution (e.g., bromination) occurs at the para position of the 3-hydroxyphenyl ring under mild conditions .

Q. How can computational methods predict bioactivity and binding interactions with target enzymes?

  • Molecular Docking : Tools like AutoDock Vina or Gaussian 09W simulate binding to enzymes (e.g., Glucosamine-6-Phosphate synthase). Key interactions include:

  • Hydrogen bonds between the phenolic –OH and enzyme residues (ΔG ~-8.5 kcal/mol).
  • π-Stacking of the furan ring with aromatic amino acids .
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), correlating with redox activity .

Q. What analytical methods are suitable for quantifying degradation products or impurities in synthesized batches?

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate and quantify hydrolyzed products (e.g., furan-2-carboxylic acid) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (m/z ~289) and fragments (e.g., loss of –NH–NH₂ group, m/z ~177) .

Methodological Considerations

Q. How can researchers address discrepancies in crystallographic data between similar carbohydrazide derivatives?

  • Compare unit cell parameters (e.g., a, b, c axes) and space groups (e.g., P2₁/c vs. C2/c) to identify polymorphic variations.
  • Validate hydrogen-bonding motifs using Mercury software to ensure reproducibility .

Q. What software tools enhance data management and simulation accuracy in structure-activity relationship (SAR) studies?

  • Data Security : Implement LabArchives or ChemDraw Notebook with AES-256 encryption for secure data storage.
  • Virtual Screening : Use Schrödinger Suite for high-throughput docking and free-energy perturbation (FEP) calculations .

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